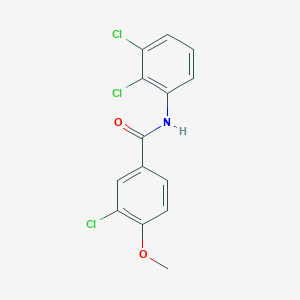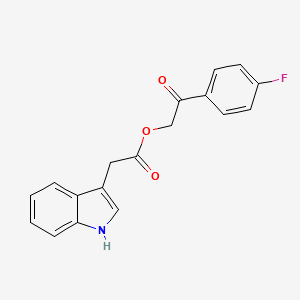
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide, commonly known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity for its ability to enhance cognitive function and improve wakefulness.
Mechanism of Action
The exact mechanism of action of Modafinil is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. It also appears to affect the levels of gamma-aminobutyric acid (GABA) and glutamate, which are neurotransmitters that play a role in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase the activity of the prefrontal cortex, which is responsible for executive function and decision-making. It also increases the activity of the locus coeruleus, which is involved in alertness and attention. Modafinil has also been shown to decrease the activity of the amygdala, which is involved in emotional processing.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects over a period of several hours. It is also relatively safe and has a low potential for abuse. However, Modafinil can be expensive and may not be readily available in some research settings. Additionally, its effects may vary depending on the individual and the dose used.
Future Directions
There are several areas of research that could benefit from further investigation into Modafinil. These include:
- Exploring the effects of Modafinil on different cognitive domains, such as creativity and problem-solving.
- Investigating the long-term effects of Modafinil use on cognitive function and brain structure.
- Studying the effects of Modafinil in combination with other cognitive-enhancing agents, such as caffeine or nicotine.
- Examining the effects of Modafinil in different populations, such as children and older adults.
- Investigating the potential therapeutic uses of Modafinil in conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its effects on attention, memory, and executive function, and has shown promise in improving cognitive function in healthy individuals and those with cognitive impairments. While there are limitations to its use in lab experiments, Modafinil has several advantages and could benefit from further research in a variety of areas.
Synthesis Methods
The synthesis of Modafinil involves the condensation of thioacetamide with benzhydryl bromide, followed by a reaction with 2-bromoacetyl bromide. The resulting product is then reacted with 1,1-dimethylpropylamine to yield Modafinil. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
Modafinil has been extensively studied for its cognitive-enhancing properties, particularly in the areas of attention, memory, and executive function. It has also been shown to improve reaction time, decision-making, and creativity. These effects have been observed in healthy individuals, as well as those with cognitive impairments such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)12-10(13)8-9-6-5-7-14-9/h5-7H,4,8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQECENZEQWRRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)

![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)